6-Nitrochrysene-D11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-nitrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWLTQJFZUYROA-LFFOKYCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Nitrochrysene-D11: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of 6-Nitrochrysene-D11. This deuterated analog of the potent environmental carcinogen 6-nitrochrysene is a critical tool in metabolism, toxicology, and drug development research. Its isotopic labeling allows for precise quantification and tracing in complex biological matrices.

Chemical Properties and Structure

This compound is a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH). The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis of its non-deuterated counterpart.

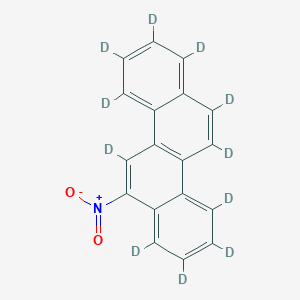

Structure

The chemical structure of this compound consists of a chrysene backbone with a nitro group substituted at the 6-position and eleven deuterium atoms replacing hydrogen atoms on the aromatic rings.

IUPAC Name: 1,2,3,4,5,7,8,9,10,11,12-undecadeuterio-6-nitrochrysene

Physicochemical Data

A summary of the key chemical and physical properties of this compound is presented in the table below. These values are compiled from various sources and computational models.

| Property | Value | Source |

| CAS Number | 203805-92-9 | [1][2] |

| Molecular Formula | C₁₈D₁₁NO₂ | [3] |

| Molecular Weight | 284.36 g/mol | [2] |

| Exact Mass | 284.148022799 Da | [3] |

| Isotopic Enrichment | ≥98 atom % D | |

| Appearance | Not specified (typically a solid) | - |

| XLogP3 | 5.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Topological Polar Surface Area | 45.8 Ų | |

| Unlabelled CAS Number | 7496-02-8 |

Experimental Protocols

Analysis of 6-Nitrochrysene-DNA Adducts

The genotoxicity of 6-nitrochrysene is attributed to the formation of covalent adducts with DNA. The analysis of these adducts is crucial for understanding its carcinogenic mechanism. This compound can be used as an internal standard in these assays.

Experimental Workflow for DNA Adduct Analysis

Caption: Workflow for the analysis of 6-nitrochrysene-DNA adducts.

Methodology for LC-MS/MS Analysis of DNA Adducts:

-

DNA Isolation: Extract DNA from tissues or cells using standard phenol-chloroform methods or commercial kits.

-

Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Purification: Utilize solid-phase extraction (SPE) to purify the nucleoside mixture.

-

LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) for separation of the adducts.

-

MS/MS Detection: Detect and quantify the adducts using a tandem mass spectrometer with an electrospray ionization (ESI) source. The deuterated standard is used for accurate quantification.

Biological Interactions and Signaling Pathways

6-Nitrochrysene undergoes metabolic activation to exert its carcinogenic effects. This process involves a series of enzymatic reactions that convert the parent compound into reactive electrophiles capable of binding to cellular macromolecules like DNA.

Metabolic Activation Pathway

The metabolic activation of 6-nitrochrysene proceeds through two primary pathways: nitroreduction and a combination of ring oxidation and nitroreduction. These pathways lead to the formation of several DNA adducts.

Caption: Metabolic activation pathways of 6-nitrochrysene.

Interaction with Aryl Hydrocarbon Receptor (AhR) Signaling

6-Nitrochrysene is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and other cellular processes. Activation of the AhR signaling pathway by 6-nitrochrysene can lead to the induction of cytochrome P450 enzymes, which are involved in its own metabolic activation.

Caption: 6-Nitrochrysene activation of the AhR signaling pathway.

Influence on the p53 Signaling Pathway

Studies have shown that 6-nitrochrysene can influence the p53 signaling pathway, a critical regulator of the cellular response to DNA damage. Interestingly, unlike many other DNA damaging agents, 6-nitrochrysene does not appear to significantly increase the total levels of p53 protein. However, it can induce the expression of the downstream target p21Cip1 in a p53-independent manner in some cell types, leading to cell cycle arrest.

Caption: Influence of 6-nitrochrysene on the p53 signaling pathway.

Conclusion

This compound is an indispensable tool for researchers investigating the mechanisms of carcinogenesis, metabolism, and toxicology of nitro-PAHs. Its well-defined chemical properties and the availability of high-purity standards facilitate its use in sensitive analytical methods. Understanding its interactions with key cellular pathways, such as metabolic activation, AhR signaling, and the p53 response, is crucial for elucidating the molecular basis of its toxicity and for the development of potential preventative and therapeutic strategies. This guide provides a foundational understanding for professionals in the fields of cancer research, environmental health, and drug development.

References

Synthesis and Isotopic Labeling of 6-Nitrochrysene-D11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-nitrochrysene and its deuterated isotopologue, 6-nitrochrysene-D11. 6-Nitrochrysene is a potent mutagen and carcinogen, making its labeled counterpart an invaluable tool in metabolism, toxicological, and environmental fate studies. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams to elucidate the synthetic pathways.

Introduction

6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (PAH) of significant interest due to its carcinogenic properties.[1][2] Isotopic labeling, particularly with deuterium, is a critical technique in drug development and toxicology to trace the metabolic fate of compounds. The synthesis of this compound allows for precise quantification and identification of its metabolites in complex biological matrices, aiding in a deeper understanding of its mechanism of action.

Synthesis of 6-Nitrochrysene

The synthesis of 6-nitrochrysene is typically achieved through the direct nitration of chrysene. Two established methods are presented below.

Experimental Protocol: Nitration with Nitric Acid in Acetic Acid

A historical and effective method for the synthesis of 6-nitrochrysene involves the use of nitric acid in an acetic acid solvent.[2][3]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve chrysene in glacial acetic acid.

-

While stirring, slowly add a stoichiometric amount of concentrated nitric acid to the solution.

-

Heat the reaction mixture to 100°C and maintain this temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Filter the crude product and wash with water to remove any remaining acid.

-

Recrystallize the solid from a suitable solvent, such as ethanol or a benzene/ethanol mixture, to yield pure 6-nitrochrysene as yellow needles.[3]

Experimental Protocol: Nitration with Mixed Acid

A variation of the nitration procedure utilizes a mixture of nitric acid and sulfuric acid, which can offer a more controlled reaction.

Procedure:

-

Dissolve chrysene in glacial acetic acid in a flask suitable for temperature control.

-

Cool the solution in an ice bath to 0-5°C.

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling.

-

Add the cold nitrating mixture dropwise to the chrysene solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude 6-nitrochrysene by column chromatography or recrystallization.

Synthesis of this compound

The synthesis of this compound is a two-step process: first, the isotopic labeling of the chrysene backbone with deuterium, followed by the nitration of the deuterated chrysene.

Step 1: Synthesis of Chrysene-d12

The preparation of fully deuterated chrysene (chrysene-d12) can be achieved through a heterogeneous catalytic exchange reaction using a deuterium source.

Experimental Protocol: H-D Exchange Catalyzed by Palladium on Carbon

-

Place chrysene and a catalytic amount of 10% palladium on charcoal (Pd/C) in a high-pressure reaction vessel.

-

Add a suitable solvent, such as deuterated water (D₂O) or a deuterated organic solvent like acetic acid-d4.

-

Seal the vessel and purge with deuterium gas (D₂).

-

Heat the reaction mixture to an elevated temperature (e.g., 200-250°C) under high pressure of D₂ gas.

-

Maintain the reaction under these conditions for an extended period (24-48 hours) to ensure complete H-D exchange.

-

After cooling, carefully vent the D₂ gas and filter the catalyst from the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the resulting chrysene-d12 by recrystallization or sublimation to achieve high isotopic and chemical purity.

-

Confirm the level of deuteration using mass spectrometry and ¹H-NMR (by observing the disappearance of proton signals).

Step 2: Nitration of Chrysene-d12 to this compound

The nitration of the deuterated chrysene-d12 is performed using the same methods as for the unlabeled compound. The nitration will occur at the 6-position, leaving 11 deuterium atoms on the aromatic rings.

Experimental Protocol:

-

Follow the procedure outlined in either section 2.1 or 2.2, substituting chrysene-d12 for chrysene.

-

Perform the nitration reaction under the specified conditions.

-

Isolate and purify the this compound product as described previously.

-

Characterize the final product to confirm its identity, purity, and isotopic enrichment.

Data Presentation

The following tables summarize the key chemical and physical properties of 6-nitrochrysene and its deuterated analog.

| Property | 6-Nitrochrysene | This compound | Reference |

| Chemical Formula | C₁₈H₁₁NO₂ | C₁₈D₁₁NO₂ | |

| Molecular Weight | 273.29 g/mol | 284.36 g/mol | |

| CAS Number | 7496-02-8 | 203805-92-9 | |

| Appearance | Yellow needles | - | |

| Melting Point | 209 °C | - |

| Analytical Data | 6-Nitrochrysene | This compound |

| Mass Spectrum (m/z) | Expected molecular ion peak at 273.08 | Expected molecular ion peak at 284.15 |

| ¹H-NMR | Complex aromatic signals | Absence or significant reduction of aromatic proton signals |

| Isotopic Purity | N/A | >98 atom % D |

Visualization of Synthetic Workflows

The following diagrams illustrate the synthetic pathways for 6-nitrochrysene and this compound.

References

Physical and chemical characteristics of deuterated 6-Nitrochrysene

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated 6-Nitrochrysene

Introduction

6-Nitrochrysene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that is recognized as a potent environmental carcinogen.[1][2] It is found in particulate emissions from combustion sources, most notably diesel exhaust.[1] Due to its significant biological activity, including its ability to form DNA adducts and induce tumors in animal models, 6-Nitrochrysene is a subject of extensive research in toxicology and drug development.[3][4]

Deuterated analogs of compounds like 6-Nitrochrysene are invaluable tools in analytical and metabolic research. The substitution of hydrogen with deuterium atoms provides a stable isotopic label that allows for precise quantification in mass spectrometry-based assays, often serving as an internal standard. Furthermore, deuterated compounds are used to investigate pharmacokinetic properties and metabolic pathways without altering the fundamental chemical reactivity of the molecule. This guide provides a comprehensive overview of the known characteristics of 6-Nitrochrysene and the projected properties of its deuterated forms.

Physical and Chemical Properties

The physical and chemical properties of standard 6-Nitrochrysene are well-documented. While specific experimental data for most physical properties of deuterated 6-Nitrochrysene are not widely published, key parameters can be calculated or inferred based on the non-deuterated compound. Deuteration typically results in a slight increase in molecular weight but does not significantly alter properties like melting point, boiling point, or solubility.

Properties of 6-Nitrochrysene

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₁NO₂ | |

| Molecular Weight | 273.28 g/mol | |

| CAS Number | 7496-02-8 | |

| Appearance | Chrome-red to light-yellow/orange-yellow needles or crystals | |

| Melting Point | 209 °C | |

| Boiling Point | Decomposes at ~220 °C | |

| Solubility | Practically insoluble in water; slightly soluble in cold ethanol, diethyl ether, carbon disulfide; soluble in hot nitrobenzene. |

Predicted Properties of Deuterated 6-Nitrochrysene (e.g., 6-Nitrochrysene-d₅)

The properties of deuterated 6-Nitrochrysene will be largely similar to the parent compound, with the primary difference being the molecular weight. The exact mass will depend on the number and position of deuterium atoms.

| Property | Predicted Value | Notes |

| Chemical Formula | Example: C₁₈H₆D₅NO₂ | Assuming 5 deuterium substitutions. |

| Molecular Weight | ~278.31 g/mol | Calculated for a -d₅ isotopologue. The mass increases by ~1.006 Da for each deuterium atom. |

| Melting/Boiling Point | Expected to be very similar to the non-deuterated form. | Isotopic substitution has a minimal effect on these bulk properties. |

| Solubility | Expected to be very similar to the non-deuterated form. | Deuterated compounds are often slightly less polar, which may marginally affect solubility and chromatographic retention time. |

| Spectroscopic Data | Significant shifts in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectra. | See Section 2.0 for details. |

Spectroscopic Analysis

The primary utility of deuterated 6-Nitrochrysene lies in its distinct spectroscopic signature compared to its non-deuterated counterpart.

-

Mass Spectrometry (MS): The most apparent change is the mass-to-charge (m/z) ratio, which will increase according to the number of deuterium atoms incorporated. This mass shift allows for the clear differentiation and quantification of the deuterated standard from the non-deuterated analyte in a biological matrix. Mass spectral data for the parent compound have been reported.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, signals corresponding to the positions of deuterium substitution will disappear or be significantly attenuated. In ²H (Deuterium) NMR, only the signals from the incorporated deuterium atoms will be observed, providing a clean spectrum for confirming the positions of deuteration.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of deuterated 6-Nitrochrysene are crucial for its application in research.

Synthesis of Deuterated 6-Nitrochrysene

Objective: To introduce deuterium atoms into the 6-Nitrochrysene structure.

Proposed Methodology (Catalytic H/D Exchange):

-

Starting Material: High-purity 6-Nitrochrysene.

-

Deuterium Source: Deuterated solvent such as heavy water (D₂O) or deuterated alcohol (e.g., CH₃OD).

-

Catalyst: A transition metal catalyst, such as Palladium on carbon (Pd/C), is often used to facilitate the exchange of aromatic protons with deuterium from the solvent.

-

Reaction Setup: a. Dissolve or suspend 6-Nitrochrysene in a suitable deuterated solvent in a reaction vessel. b. Add the Pd/C catalyst to the mixture. c. Seal the vessel and heat the reaction mixture under stirring for a predetermined period (e.g., 24-48 hours) at an elevated temperature to facilitate the exchange. The specific temperature and time would require optimization.

-

Workup and Purification: a. After cooling, filter the reaction mixture to remove the catalyst. b. Remove the deuterated solvent under reduced pressure. c. The crude deuterated product can be purified using recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate solvent system).

-

Characterization: Confirm the success of the deuteration and determine the level of incorporation using Mass Spectrometry (to verify the mass increase) and ¹H/²H NMR spectroscopy (to identify the positions and extent of deuteration).

Quantitative Analysis using Deuterated 6-Nitrochrysene as an Internal Standard

Objective: To accurately quantify 6-Nitrochrysene in a complex sample (e.g., biological tissue, environmental extract) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Sample Preparation: a. Homogenize the sample matrix (e.g., tissue, soil). b. Spike a known amount of deuterated 6-Nitrochrysene internal standard into the sample at the earliest stage of extraction. c. Perform liquid-liquid or solid-phase extraction to isolate the analyte and internal standard. d. Concentrate the extract and reconstitute it in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: a. Inject the prepared sample into an LC-MS system equipped with a reverse-phase C18 column. b. Use a gradient elution program with mobile phases such as water and acetonitrile (often with a formic acid modifier) to achieve chromatographic separation. c. Operate the mass spectrometer in a sensitive detection mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). d. Monitor at least one specific parent-to-fragment ion transition for the non-deuterated analyte and one for the deuterated internal standard.

-

Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. d. Determine the concentration of the analyte in the unknown sample by comparing its area ratio to the calibration curve.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Metabolic Pathways and Biological Activity

6-Nitrochrysene is a potent carcinogen that requires metabolic activation to exert its genotoxic effects. Its metabolism can proceed through two primary pathways: nitroreduction and ring oxidation, or a combination of both. These pathways convert the parent compound into reactive electrophiles that can form covalent adducts with DNA, leading to mutations.

Key Metabolic Steps:

-

Nitroreduction: The nitro group is reduced to a nitroso group and then to N-hydroxy-6-aminochrysene. This reactive intermediate can bind to DNA.

-

Ring Oxidation: Cytochrome P450 enzymes can oxidize the aromatic rings to form dihydrodiols, such as trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene.

-

Combined Pathway: The dihydrodiol intermediate can then undergo nitroreduction, or the N-hydroxy intermediate can undergo ring oxidation, ultimately leading to highly reactive diol-epoxides or N-hydroxy derivatives that form the major DNA adducts observed in target tissues.

The intestinal microflora also plays a significant role in the metabolism of 6-Nitrochrysene, primarily through nitroreduction to 6-aminochrysene.

Caption: Metabolic activation pathways of 6-Nitrochrysene leading to DNA damage.

References

6-Nitrochrysene-D11: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Nitrochrysene-D11, a deuterated analog of the potent environmental carcinogen 6-nitrochrysene. This document consolidates key chemical and physical data, details experimental methodologies for its study, and illustrates its metabolic activation pathways. The information presented is intended to support research efforts in toxicology, pharmacology, and drug development.

Core Compound Data

This compound serves as a crucial internal standard for the quantitative analysis of its non-deuterated counterpart in various environmental and biological matrices. Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 203805-92-9 | [1][2][3] |

| Molecular Weight | 284.35 g/mol | [1] |

| Molecular Formula | C₁₈D₁₁NO₂ | [3] |

| IUPAC Name | 1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-nitrochrysene | |

| Isotopic Enrichment | ≥98 atom % D | |

| Chemical Purity | ≥98% | |

| Unlabelled CAS Number | 7496-02-8 |

Toxicological Profile and Carcinogenicity

6-Nitrochrysene is recognized as a potent carcinogen, and its deuterated form is instrumental in studying its toxicokinetics and mechanism of action.

Carcinogenicity: 6-Nitrochrysene is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies. It has been shown to induce tumors at multiple tissue sites in rodents, including the lung, liver, and mammary gland.

Mechanism of Action: The carcinogenicity of 6-nitrochrysene is linked to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations.

Experimental Protocols

The study of 6-nitrochrysene and its deuterated analog involves various experimental methodologies to understand its metabolism, DNA binding, and carcinogenic effects.

Metabolism and DNA Adduct Analysis in Rats

This protocol is designed to investigate the metabolic pathways and DNA adduct formation of 6-nitrochrysene in a rodent model.

-

Animal Model: Female CD rats.

-

Dosing: Intraperitoneal (i.p.) injection of [³H]6-nitrochrysene (9 µmol/rat). For DNA adduct studies, a regimen of single i.p. injections (total of 14.8 µmol/rat) can be administered on days 1, 8, 15, 22, and 29.

-

Sample Collection: Urine and feces are collected daily for analysis of metabolites. Tissues such as the colon, liver, lung, and mammary glands are collected for DNA adduct analysis.

-

Metabolite Identification: Fecal and urinary metabolites are identified using high-performance liquid chromatography (HPLC) by comparing their retention times with known standards. Structural confirmation is achieved through mass spectrometry and UV spectral analysis.

-

DNA Adduct Analysis: The ³²P-postlabeling assay is employed to detect and quantify DNA adducts in various tissues. This sensitive technique allows for the identification of specific adducts formed from the metabolic activation of 6-nitrochrysene.

In Vitro Metabolism by Intestinal Microflora

This protocol assesses the role of intestinal bacteria in the metabolic activation of 6-nitrochrysene.

-

Culture System: Semicontinuous culture systems are used to simulate the anaerobic environment of the gut and maintain a stable microbial population.

-

Metabolite Analysis: 6-Nitrochrysene is introduced into the culture, and its metabolism is monitored over time. Metabolites such as 6-aminochrysene, N-formyl-6-aminochrysene, and 6-nitrosochrysene are identified and quantified using HPLC, mass spectrometry, and UV-visible spectrophotometry.

-

Comparative Studies: The metabolic rates can be compared across intestinal microflora from different species (e.g., human, rat, mouse) to understand inter-species variations in metabolic activation.

Metabolic Activation Pathway

The metabolic activation of 6-nitrochrysene is a critical step in its carcinogenesis. It involves a combination of nitroreduction and ring oxidation to produce genotoxic metabolites. The pathway is illustrated below.

Caption: Metabolic activation of 6-Nitrochrysene via nitroreduction and ring oxidation.

Cellular Response to 6-Nitrochrysene Exposure

Exposure to 6-nitrochrysene and its metabolites can trigger cellular stress responses, including effects on key proteins involved in cell cycle control and tumor suppression, such as p53 and p21Cip1.

References

Unraveling 6-Nitrochrysene: A Technical Guide to its Environmental Genesis and Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrochrysene (6-NC) is a potent nitrated polycyclic aromatic hydrocarbon (nitro-PAH) recognized for its significant carcinogenic and mutagenic properties. Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans, understanding its environmental sources, formation pathways, and analytical methodologies is critical for risk assessment and mitigation.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of 6-nitrochrysene, focusing on its origins, formation mechanisms, and the experimental protocols for its study.

Environmental Sources and Occurrence

6-Nitrochrysene is not produced commercially and its presence in the environment is primarily the result of incomplete combustion processes.[3] The primary anthropogenic sources include emissions from diesel and gasoline engines.[3][4] It is a constituent of the particulate matter in engine exhaust. Additionally, 6-nitrochrysene can be formed in the atmosphere through the reaction of its parent PAH, chrysene, with nitrogen oxides.

Quantitative Data on Environmental Levels

The concentration of 6-nitrochrysene in various environmental matrices is a key indicator of pollution levels and potential human exposure. The following tables summarize quantitative data from various studies.

Table 1: Concentration of 6-Nitrochrysene in Air

| Location Type | Concentration Range (ng/m³) | Reference |

| Urban Areas | Sub-nanogram/m³ | |

| Rural/Remote Locations | Lower to sub-picogram/m³ |

Table 2: 6-Nitrochrysene in Diesel Engine Exhaust

| Engine/Fuel Type | Emission Rate (ng/hp–h) | Catalyst | Reference |

| 1995 Model Engine (B20 Fuel) | 1.9 | Without | |

| 1995 Model Engine (2D Fuel) | 11 | Without | |

| 1995 Model Engine (B20 Fuel) | 58 | With Oxidation Catalyst | |

| 1995 Model Engine (2D Fuel) | 56 | With Oxidation Catalyst | |

| Engine with B100 Fuel | 1.8 | With Oxidation Catalyst |

Table 3: Biomarkers of 6-Nitrochrysene Exposure in Humans

| Population | Biomarker | Level | Reference |

| Bus Garage Workers | Hemoglobin adducts of 6-aminochrysene | < 0.27 pmol/g hemoglobin (median 0.03 pmol/g) | |

| Urban Hospital Workers (Controls) | Hemoglobin adducts of 6-aminochrysene | < 0.27 pmol/g hemoglobin (median 0.03 pmol/g) | |

| Rural Council Workers (Controls) | Hemoglobin adducts of 6-aminochrysene | < 0.27 pmol/g hemoglobin (median 0.03 pmol/g) |

Formation of 6-Nitrochrysene

6-Nitrochrysene can be formed through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere.

-

Direct Emissions: During the incomplete combustion of organic materials in engines, the high temperatures and presence of nitrogen oxides lead to the nitration of polycyclic aromatic hydrocarbons like chrysene, forming 6-nitrochrysene directly.

-

Atmospheric Formation: Chrysene, present in the gas phase in the atmosphere, can react with hydroxyl (OH) and nitrate (NO₃) radicals in the presence of nitrogen dioxide (NO₂) to form 6-nitrochrysene. This photochemical formation contributes to the overall environmental burden of this carcinogen.

Experimental Protocols

Synthesis of 6-Nitrochrysene

A common laboratory synthesis of 6-nitrochrysene involves the nitration of chrysene.

Protocol:

-

Dissolve chrysene in a suitable solvent, such as acetic acid.

-

Slowly add a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to the solution while maintaining a controlled temperature (e.g., 40°C).

-

Allow the reaction to proceed for a specific duration with stirring.

-

Quench the reaction by pouring the mixture into ice water.

-

Collect the precipitate by filtration.

-

Purify the crude 6-nitrochrysene using techniques such as recrystallization or column chromatography to achieve high purity (e.g., >98%).

Analysis of 6-Nitrochrysene in Environmental Samples

The detection and quantification of 6-nitrochrysene in environmental matrices like air, water, or soil require sensitive and specific analytical methods.

Sample Collection (Air):

-

Draw a known volume of air through a filter (e.g., quartz fiber) to collect particulate matter.

-

A solid adsorbent, such as polyurethane foam (PUF), can be placed downstream of the filter to capture gas-phase compounds.

Sample Extraction:

-

Extract the collected particulate matter and/or sorbent material with a suitable organic solvent (e.g., dichloromethane, hexane) using techniques like sonication or Soxhlet extraction.

Cleanup and Fractionation:

-

The crude extract is often subjected to a cleanup procedure to remove interfering substances. This may involve solvent partitioning and column chromatography (e.g., silica gel or alumina).

Analysis:

-

The purified extract is analyzed using high-performance analytical instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and identification of 6-nitrochrysene. The use of a capillary column provides high resolution, and the mass spectrometer allows for definitive identification and quantification.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometry Detection: HPLC is another powerful separation technique. For nitro-PAHs that have weak native fluorescence, a post-column reduction step can be employed to convert the nitro group to a highly fluorescent amino group, enhancing sensitivity. Coupling HPLC with a mass spectrometer (LC-MS) also provides high selectivity and sensitivity.

-

Visualizations

Metabolic Activation Pathway of 6-Nitrochrysene

The carcinogenicity of 6-nitrochrysene is linked to its metabolic activation in the body to reactive intermediates that can bind to DNA, forming adducts and initiating cancer.

Caption: Metabolic activation pathways of 6-Nitrochrysene.

Experimental Workflow for 6-Nitrochrysene Analysis in Air

The following diagram illustrates a typical workflow for the analysis of 6-nitrochrysene in ambient air samples.

Caption: Workflow for analyzing 6-Nitrochrysene in air.

Conclusion

6-Nitrochrysene remains a significant environmental contaminant of concern due to its potent carcinogenic properties and its prevalence as a byproduct of combustion. A thorough understanding of its sources, formation pathways, and metabolic activation is crucial for developing effective strategies to minimize human exposure and mitigate health risks. The analytical methods outlined in this guide provide the necessary tools for researchers and regulatory bodies to monitor its presence in the environment and to further investigate its toxicological effects. Continued research into the atmospheric chemistry and biological fate of 6-nitrochrysene is essential for a comprehensive assessment of its impact on human health.

References

- 1. On the analysis of 1-nitronaphthalene, 1-nitropyrene and 6-nitrochrysene in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. notox.mono.net [notox.mono.net]

- 3. 6-NITROCHRYSENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitrated polycyclic aromatic hydrocarbon (nitro-PAH) signatures and somatic mutations in diesel exhaust-exposed bladder tumors - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Activation of 6-Nitrochrysene In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrochrysene (6-NC) is a potent environmental carcinogen found in diesel exhaust and other combustion products. Its carcinogenicity is dependent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules, primarily DNA, leading to mutations and the initiation of cancer. This technical guide provides an in-depth overview of the metabolic activation pathways of 6-nitrochrysene in vivo, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Metabolic Activation Pathways

The metabolic activation of 6-nitrochrysene in vivo proceeds through two primary pathways:

-

Nitroreduction: This pathway involves the reduction of the nitro group to form N-hydroxy-6-aminochrysene, a highly reactive intermediate that can directly bind to DNA.

-

Ring Oxidation and Nitroreduction: This pathway begins with the oxidation of the chrysene ring system, primarily at the 1,2-positions, to form dihydrodiols. This is followed by nitroreduction of the dihydrodiol metabolites, leading to the formation of highly mutagenic diol epoxides.

These pathways are not mutually exclusive, and the extent of each can vary depending on the tissue and the specific enzymatic profile of the organism.

Quantitative Data on 6-Nitrochrysene Metabolism and DNA Adduct Formation

The following tables summarize key quantitative data from in vivo and in vitro studies on the metabolism of 6-nitrochrysene and the formation of DNA adducts.

Table 1: Excretion and Distribution of [³H]6-Nitrochrysene in Female CD Rats (9 µmol/rat, i.p.) [1][2]

| Time Point | % of Administered Dose in Urine | % of Administered Dose in Feces | % of Administered Dose in Various Organs |

| First 24h | 1.3% | 23.0% | Not Reported |

| After 3 days | 2.8% | 34.9% | 24.8% |

Table 2: Levels of 6-Nitrochrysene DNA Adducts in Female CD Rats 24h After Last Injection (Total Dose: 14.8 µmol/rat, i.p.) [1]

| Organ | Adducts from trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene (relative levels) | Adducts from N-hydroxy-6-aminochrysene (relative levels) |

| Colon | Higher | Lower |

| Liver | Higher | Lower |

| Lung | Highest | Lower |

| Mammary Tissue | Higher | Lower |

Table 3: In Vitro Metabolism of [¹⁴C]6-Nitrochrysene by Rat Liver 9000 x g Supernatant [3]

| Metabolite | Formation Rate (nmol/mg protein in 30 min) |

| trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene (aerobic) | 1.06 |

| 6-aminochrysene (aerobic) | Not Detected |

| trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene (4% O₂) | 0.04 |

| 6-aminochrysene (4% O₂) | 0.05 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vivo metabolism of 6-nitrochrysene.

In Vivo Administration of 6-Nitrochrysene in Rodents

Objective: To administer 6-nitrochrysene to rodents to study its metabolism, distribution, and carcinogenicity.

Materials:

-

6-Nitrochrysene

-

Vehicle (e.g., dimethyl sulfoxide (DMSO), corn oil)

-

Syringes and needles for injection

-

Rodent model (e.g., Sprague-Dawley rats, CD-1 mice)

-

Metabolic cages for collection of urine and feces

Procedure:

-

Animal Acclimation: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment. Provide access to food and water ad libitum.[4]

-

Dose Preparation: Prepare the dosing solution by dissolving 6-nitrochrysene in the chosen vehicle to the desired concentration. Sonication may be required to aid dissolution.

-

Administration: Administer the 6-nitrochrysene solution to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). For intraperitoneal injection in mice, a total dose of 100-700 nmol/mouse, administered on days 1, 8, and 15 of life, has been used in tumorigenicity studies. For rats, single or multiple i.p. injections of 9-14.8 µmol/rat have been used.

-

Sample Collection: House the animals in metabolic cages for the collection of urine and feces at specified time points. At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, lung, colon).

-

Sample Processing: Store urine and feces at -20°C until analysis. Tissues should be flash-frozen in liquid nitrogen and stored at -80°C.

Analysis of 6-Nitrochrysene Metabolites by HPLC-MS/MS

Objective: To separate, identify, and quantify 6-nitrochrysene and its metabolites in biological samples.

Materials:

-

Biological samples (urine, feces, tissue homogenates)

-

Solvents for extraction (e.g., ethyl acetate, methanol)

-

Solid-phase extraction (SPE) cartridges (optional)

-

HPLC system with a reverse-phase C18 column

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Authentic standards of 6-nitrochrysene and its metabolites

Procedure:

-

Sample Preparation:

-

Urine and Feces: Extract with an organic solvent like ethyl acetate. The organic layer can be evaporated and the residue reconstituted in a suitable solvent for HPLC analysis.

-

Tissues: Homogenize the tissue in a suitable buffer. Perform protein precipitation with a solvent like acetonitrile. Centrifuge to pellet the protein, and analyze the supernatant.

-

-

HPLC Separation:

-

Column: Use a reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid (e.g., 0.1%), is commonly used.

-

Gradient: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar compounds.

-

Flow Rate: A flow rate of 1 mL/min is common for a standard analytical column.

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for each metabolite. This provides high selectivity and sensitivity.

-

Quantification: Create a calibration curve using authentic standards to quantify the concentration of each metabolite in the samples.

-

³²P-Postlabeling Assay for 6-Nitrochrysene-DNA Adducts

Objective: To detect and quantify DNA adducts formed from the metabolic activation of 6-nitrochrysene. This is an ultra-sensitive method capable of detecting as low as 1 adduct in 10¹⁰ nucleotides.

Materials:

-

DNA isolated from tissues of interest

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1 (for enrichment)

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion: Digest the DNA sample (typically 5-10 µg) to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 method): Treat the digested DNA with nuclease P1. This enzyme dephosphorylates the normal nucleotides to nucleosides, while many bulky aromatic adducts are resistant. This step enriches the adducted nucleotides.

-

⁵'-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the radioactive adduct spots on the TLC plate using a phosphorimager or by autoradiography. The amount of radioactivity in each spot is proportional to the level of the specific DNA adduct.

Visualizing Metabolic Activation and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic activation pathways of 6-Nitrochrysene.

References

- 1. Metabolism and DNA binding of the environmental colon carcinogen 6-nitrochrysene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Identification of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene as a major mutagenic metabolite of 6-nitrochrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

Stability and Storage of 6-Nitrochrysene-D11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Nitrochrysene-D11, a deuterated polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological research. Due to the limited availability of specific long-term stability data for the deuterated form, this guide combines information on the non-deuterated analogue, 6-nitrochrysene, with general best practices for the storage of nitro-PAHs and deuterated standards.

Introduction

6-Nitrochrysene is a potent environmental carcinogen, and its deuterated isotopologue, this compound, serves as a critical internal standard for its accurate quantification in complex matrices. The integrity and purity of this standard are paramount for reliable experimental outcomes. Understanding the factors that affect its stability is therefore essential for its proper handling and storage.

Stability Profile of 6-Nitrochrysene

The stability of this compound is expected to be comparable to that of its non-deuterated counterpart. The primary degradation pathways for nitro-PAHs are photodegradation and thermal decomposition.

Photostability

Studies on 6-nitrochrysene have shown that it is susceptible to photodegradation. One study investigating its photostability in an isooctane solution found that its degradation follows first-order kinetics. It was determined to be less stable than its parent PAH, chrysene. This highlights the importance of protecting this compound from light.

Thermal Stability

6-Nitrochrysene has a reported decomposition temperature of 220°C[1]. While this indicates good stability at ambient and refrigerated temperatures, prolonged exposure to elevated temperatures should be avoided.

Recommended Storage Conditions

Based on general guidelines for nitro-PAHs and deuterated standards, the following storage conditions are recommended for this compound to ensure its long-term stability.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Light Conditions | Container | Solvent (for solutions) | Recommended Re-analysis Period |

| Solid (Neat) | -20°C (long-term) or 4°C (short-term) | In the dark (amber vial) | Tightly sealed glass vial | N/A | Every 1-2 years |

| Solution | -20°C or lower | In the dark (amber vial) | Tightly sealed glass vial | Toluene, Acetonitrile, Methanol | Every 6-12 months |

Note: For critical applications, it is highly recommended to perform in-house stability studies to establish appropriate re-analysis dates.

Experimental Protocol for Stability Assessment

To ensure the continued integrity of this compound, a periodic stability assessment is recommended. The following protocol outlines a general procedure for such a study.

Objective

To determine the stability of this compound under defined storage conditions over a specified period.

Materials

-

This compound reference standard

-

High-purity solvent (e.g., acetonitrile, toluene, or methanol)

-

Amber glass vials with Teflon-lined caps

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph with UV detector (HPLC-UV) or Gas Chromatograph-Mass Spectrometer (GC-MS)

Sample Preparation

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Prepare several aliquots of the stock solution in amber glass vials.

-

Prepare a "time-zero" sample for immediate analysis.

Storage Conditions

Store the prepared aliquots under the desired conditions to be tested. Recommended conditions include:

-

-20°C in the dark

-

4°C in the dark

-

Room temperature in the dark

-

Room temperature with exposure to ambient light

Analytical Methodology

Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months) using a validated analytical method.

HPLC-UV Method Example:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance for 6-nitrochrysene (e.g., 267 nm)

GC-MS Method Example:

-

Column: Capillary column suitable for PAH analysis (e.g., DB-5ms)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: A suitable temperature gradient to ensure good separation.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for the characteristic ions of this compound.

Data Analysis

-

Calculate the concentration of this compound in each sample at each time point by comparing the peak area to a calibration curve prepared with a freshly prepared standard.

-

Determine the percentage of degradation by comparing the concentration at each time point to the initial ("time-zero") concentration.

-

Monitor for the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.

Potential Degradation Pathways

The primary degradation pathways for 6-nitrochrysene are expected to be photoreduction of the nitro group to an amino group, or oxidation of the aromatic ring system. Potential degradation products could include aminocrisene and various hydroxylated or quinone-type structures.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the proposed stability assessment of this compound.

Conclusion

While specific long-term stability data for this compound is not extensively documented, by understanding the stability profile of the non-deuterated analogue and adhering to best practices for storing similar compounds, its integrity can be effectively maintained. Protection from light and storage at low temperatures are the most critical factors. For applications requiring the highest level of accuracy, conducting in-house stability studies is strongly advised to establish a reliable shelf-life under your specific laboratory conditions.

References

Purity and Isotopic Enrichment of 6-Nitrochrysene-D11 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of 6-Nitrochrysene-D11, a deuterated internal standard essential for accurate quantification in various analytical studies. Ensuring the chemical purity and isotopic enrichment of this standard is paramount for reliable and reproducible results in mass spectrometry-based applications. This document outlines the key parameters, analytical methodologies for their determination, and presents a logical workflow for the quality assessment of this compound.

Core Concepts: Chemical Purity and Isotopic Enrichment

The utility of a deuterated internal standard like this compound hinges on two primary factors:

-

Chemical Purity: This refers to the percentage of the compound that is this compound, exclusive of any other chemical entities. Impurities can arise from the synthesis process, degradation, or storage. High chemical purity, typically greater than 99%, is crucial to prevent interference from other compounds during analysis[1].

-

Isotopic Enrichment: This parameter defines the percentage of deuterium atoms at the labeled positions. It is a measure of how successfully hydrogen atoms have been replaced by deuterium. High isotopic enrichment, generally ≥98%, is vital to minimize the signal contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration[1]. It is important to distinguish isotopic enrichment from species abundance, which is the percentage of molecules with a specific isotopic composition[2].

Quantitative Data on this compound Standards

The quality of commercially available this compound standards is typically specified by the manufacturer. The following tables summarize the key quantitative data for a typical this compound standard, based on available information.

Table 1: General Specifications for this compound

| Parameter | Typical Specification | Reference |

| Chemical Purity | >99% | [1] |

| Isotopic Enrichment | ≥98 atom % D | [3] |

| CAS Number | 203805-92-9 |

Table 2: Illustrative Isotopic Distribution for this compound at 98% Isotopic Enrichment

This table presents a theoretical isotopic distribution for this compound with an overall isotopic enrichment of 98%. The actual distribution may vary between batches and should be confirmed by mass spectrometry.

| Isotopologue | Description | Expected Abundance (%) |

| D11 | Fully deuterated | ~79.9 |

| D10 | Contains one protium atom | ~17.9 |

| D9 | Contains two protium atoms | ~1.9 |

| D8 | Contains three protium atoms | ~0.1 |

| < D8 | Contains four or more protium atoms | <0.1 |

Note: These values are calculated based on binomial expansion and are for illustrative purposes. The actual distribution should be verified experimentally.

Experimental Protocols for Quality Assessment

The following are detailed methodologies for the key experiments required to verify the chemical purity and isotopic enrichment of this compound standards.

Determination of Chemical Purity by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is used to separate and quantify this compound from any non-isotopically labeled chemical impurities.

Objective: To determine the chemical purity of the this compound standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV-Vis Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: Monitor at a wavelength where 6-nitrochrysene has maximum absorbance.

-

-

Analysis: Inject the prepared standard solution into the HPLC system.

-

Data Processing: Integrate the peak areas of all detected signals. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Determination of Isotopic Enrichment and Distribution by Mass Spectrometry (MS)

High-resolution mass spectrometry is the primary technique for determining the isotopic enrichment and distribution of deuterated standards.

Objective: To determine the isotopic enrichment and the relative abundance of different isotopologues of this compound.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF, Orbitrap).

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., acetonitrile/water).

-

MS Analysis:

-

Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.

-

Acquire full-scan mass spectra in the appropriate mass range to observe the isotopic cluster of the molecular ion of this compound.

-

-

Data Analysis:

-

Identify the peaks corresponding to the unlabeled analyte (M+0) and the deuterated species (M+1, M+2, etc., up to M+11 for D11).

-

Calculate the isotopic enrichment by determining the mole fraction of the deuterium isotope.

-

Calculate the isotopic distribution by integrating the peak areas of each isotopologue and expressing it as a percentage of the total.

-

Structural Confirmation and Position of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule and the positions of the deuterium labels.

Objective: To confirm the chemical structure of this compound and the locations of the deuterium atoms.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (e.g., CDCl3).

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the protonated positions of chrysene will confirm successful deuteration.

-

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.

-

Acquire a ²H NMR spectrum to directly observe the deuterium signals.

-

-

Data Analysis: Analyze the spectra to confirm the structural integrity and the pattern of deuteration.

Visualizing Workflows and Relationships

Diagrams are provided below to illustrate the logical workflow for quality control and the conceptual relationship between key parameters.

Caption: Quality Control Workflow for this compound.

Caption: Isotopic Enrichment and Chemical Purity Relationship.

References

Methodological & Application

Application Note: Quantitative Analysis of Nitro-PAHs in Environmental Matrices using Isotope Dilution Mass Spectrometry with 6-Nitrochrysene-D11

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed from the incomplete combustion of organic materials and the atmospheric nitration of parent PAHs.[1] Due to their potent mutagenic and carcinogenic properties, accurate quantification of nitro-PAHs in various environmental matrices is crucial for risk assessment.[1][2] This application note describes a robust and sensitive method for the quantification of nitro-PAHs using gas chromatography-tandem mass spectrometry (GC-MS/MS) with an isotope dilution approach, employing 6-Nitrochrysene-D11 as an internal standard.[3][4] The use of a deuterated internal standard, such as this compound, is critical for correcting analyte losses during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.

This document provides detailed protocols for sample extraction, cleanup, and GC-MS/MS analysis, along with quantitative performance data.

Quantitative Data Summary

The following tables summarize the performance of the described methods for the quantification of various nitro-PAHs. Data has been compiled from multiple studies and represents typical performance characteristics.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Selected Nitro-PAHs.

| Analyte | Matrix | MDL (pg/m³) | LOQ (ng/g) | Reference |

|---|---|---|---|---|

| 1-Nitropyrene | Air Particulate Matter | 0.07 | - | |

| 2-Nitrofluoranthene | Air Particulate Matter | 0.05 | - | |

| 6-Nitrochrysene | Air Particulate Matter | 0.01 | - | |

| 1,3-Dinitropyrene | Air Particulate Matter | 0.02 | - | |

| 1,6-Dinitropyrene | Air Particulate Matter | 0.02 | - | |

| 1,8-Dinitropyrene | Air Particulate Matter | 0.02 | - | |

| Selected Nitro-PAHs | Diesel Particulate | - | low ng/g |

| Selected Nitro-PAHs | Ambient Air | low pg/m³ | - | |

Table 2: Recovery Rates of Nitro-PAHs from Various Matrices.

| Matrix | Extraction Method | Analytes | Recovery (%) | Reference |

|---|---|---|---|---|

| Barbecued Foods | Methanol/Acetone Extraction, SPE Cleanup | 1-Nitropyrene, 1,8-Dinitropyrene | 70.1 - 85.6 | |

| Fish (Spiked) | QuEChERS with dSPE | 16 Parent PAHs | 80 - 139 | |

| Soot | HPLC with on-line reduction and fluorescence detection | 12 different nitro-PAHs | 70 - 90 |

| Particulate Matter | Spiked Filter | 6 NPAHs | 87.2 - 108.7 | |

Experimental Protocols

A detailed methodology for the extraction, cleanup, and analysis of nitro-PAHs from solid environmental samples is provided below.

1. Sample Preparation and Extraction

This protocol is adapted from established procedures for extracting PAHs and their derivatives from solid matrices.

-

1.1. Sample Pre-treatment:

-

Air-dry the solid sample (e.g., soil, sediment, or particulate matter on a filter) to remove excess moisture.

-

Homogenize the sample using a mortar and pestle.

-

Weigh approximately 10 g of the homogenized sample and mix it with a drying agent like anhydrous sodium sulfate.

-

-

1.2. Internal Standard Spiking:

-

Prior to extraction, spike the sample with a known amount of this compound solution. The spiking level should be appropriate for the expected concentration range of the target analytes.

-

-

1.3. Accelerated Solvent Extraction (ASE):

-

Solvent: Dichloromethane (DCM) or a mixture of Hexane:Acetone (1:1, v/v).

-

Procedure:

-

Load the spiked sample into an ASE extraction cell.

-

Perform the extraction under elevated temperature and pressure (e.g., 100°C, 1500 psi).

-

Use at least two static cycles to ensure exhaustive extraction.

-

Concentrate the resulting extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

-

2. Sample Cleanup: Solid-Phase Extraction (SPE)

Cleanup is a critical step to remove interfering matrix components.

-

2.1. SPE Column Preparation:

-

Prepare a chromatography column by slurry packing with activated silica gel in DCM.

-

Top the silica gel with a layer of anhydrous sodium sulfate to remove any residual moisture.

-

-

2.2. Cleanup Procedure:

-

Pre-condition the column with a non-polar solvent such as n-pentane or hexane.

-

Load the concentrated sample extract onto the column.

-

Fraction 1 (Interferences): Elute with n-pentane or hexane to remove saturated aliphatic hydrocarbons. Discard this fraction.

-

Fraction 2 (Analytes): Elute the target PAHs and nitro-PAHs with a more polar solvent mixture, such as 25 mL of dichloromethane.

-

Collect this fraction and concentrate it to a final volume of 1 mL for GC-MS analysis.

-

3. Instrumental Analysis: GC-MS/MS

The use of a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity.

-

3.1. GC-MS/MS System:

-

A gas chromatograph coupled to a tandem mass spectrometer.

-

-

3.2. Chromatographic Conditions:

-

Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector: Splitless mode at 300°C.

-

Oven Temperature Program: 50°C (hold 1 min), then ramp to 150°C at 10°C/min, and then to 320°C (hold 5 min) at 5°C/min.

-

-

3.3. Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target nitro-PAH and for this compound. For deuterated internal standards, the transition is often the parent ion to the parent ion with a collision energy of 0 eV.

-

4. Quantification

Quantification is based on the isotope dilution method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the concentration of the analyte. The concentration of the target nitro-PAHs in the samples is then calculated using this calibration curve.

Visualizations

References

- 1. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAHs (Polycyclic Aromatic Hydrocarbons), Nitro-PAHs, Hopanes and Steranes Biomarkers in Sediments of Southern Lake Michigan, USA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

Application Note: Ultrasensitive Quantification of 6-Nitrochrysene in Environmental Matrices by LC-MS/MS

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 6-Nitrochrysene, a potent genotoxic environmental contaminant. The protocol outlines procedures for sample extraction from complex matrices, chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and professionals in drug development and environmental health to accurately assess the presence and risk associated with 6-Nitrochrysene.

Introduction

6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern. It is recognized as a potent mutagen and carcinogen, particularly in the lung and liver.[1] Exposure to 6-Nitrochrysene can occur through various environmental sources, and its presence, even at trace levels, necessitates sensitive and specific analytical methods for risk assessment. Like other nitro-PAHs, 6-Nitrochrysene requires metabolic activation to exert its genotoxic effects. This process involves a complex interplay of nitroreduction and ring oxidation, leading to the formation of DNA-reactive metabolites.[1][2][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of trace-level contaminants in complex environmental samples.[4] This application note provides a comprehensive protocol for the analysis of 6-Nitrochrysene, enabling researchers to achieve reliable and reproducible quantification.

Experimental Protocols

Sample Preparation: Extraction from Soil

A robust sample preparation protocol is critical for the accurate analysis of 6-Nitrochrysene in complex matrices such as soil. The following procedure, adapted from established methods for nitro-PAH extraction, is recommended.

1. Sample Pre-treatment:

-

Air-dry the soil sample to remove excess moisture.

-

Homogenize the dried sample using a mortar and pestle to ensure uniformity.

-

Weigh approximately 10 g of the homogenized sample and mix it with a drying agent, such as anhydrous sodium sulfate.

2. Accelerated Solvent Extraction (ASE):

-

Solvent: Dichloromethane (DCM) or a 1:1 (v/v) mixture of Hexane and Acetone.

-

Procedure:

-

Load the prepared sample into an ASE extraction cell.

-

Perform the extraction at an elevated temperature and pressure (e.g., 100°C and 1500 psi).

-

Utilize at least two static extraction cycles to ensure thorough extraction.

-

Concentrate the collected extract to a volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

3. Solid-Phase Extraction (SPE) Cleanup:

-

Column Preparation:

-

Prepare a chromatography column by creating a slurry of activated silica gel in DCM and packing the column.

-

Add a layer of anhydrous sodium sulfate to the top of the silica gel.

-

-

Cleanup Procedure:

-

Pre-condition the SPE column with a non-polar solvent such as n-pentane or hexane.

-

Load the concentrated sample extract onto the column.

-

Fraction 1 (Interferences): Elute with n-pentane or hexane to remove non-polar interferences like saturated aliphatic hydrocarbons. This fraction should be discarded.

-

Fraction 2 (Analytes): Elute the target nitro-PAHs, including 6-Nitrochrysene, with a more polar solvent, such as 25 mL of dichloromethane.

-

Collect this fraction and concentrate it to a final volume of 1 mL for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of PAHs and their derivatives |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

MRM Transitions for 6-Nitrochrysene:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 6-Nitrochrysene | [To be determined empirically] | [To be determined empirically] | [To be optimized] | [To be optimized] |

| Qualifier Ion 1 | [To be determined empirically] | [To be determined empirically] | [To be optimized] | [To be optimized] |

| Internal Standard | [Isotopically labeled 6-Nitrochrysene] | [To be determined empirically] | [To be optimized] | [To be optimized] |

Data Presentation

The following table is a template for summarizing quantitative data from the LC-MS/MS analysis of 6-Nitrochrysene.

| Parameter | 6-Nitrochrysene |

| Limit of Detection (LOD) | [To be determined] |

| Limit of Quantitation (LOQ) | [To be determined] |

| Linearity (R²) | [To be determined] |

| Recovery (%) | [To be determined] |

| Precision (%RSD) | [To be determined] |

Visualizations

Metabolic Activation Pathway of 6-Nitrochrysene

The genotoxicity of 6-Nitrochrysene is dependent on its metabolic activation to DNA-reactive intermediates. The primary pathways involve nitroreduction and ring oxidation.

Caption: Metabolic activation of 6-Nitrochrysene.

Experimental Workflow

The overall experimental workflow for the analysis of 6-Nitrochrysene from sample collection to data analysis is depicted below.

References

Application Notes and Protocols for the Analysis of 6-Nitrochrysene in Air Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of 6-Nitrochrysene in ambient air samples. The methodologies outlined are designed to ensure high sensitivity and accuracy, which are critical for environmental monitoring and human exposure assessment.

Introduction

6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern due to its potent mutagenic and carcinogenic properties. It is primarily formed through atmospheric reactions of chrysene, a common product of incomplete combustion of organic materials. Accurate and sensitive measurement of 6-Nitrochrysene in ambient air is essential for assessing environmental quality and understanding potential human health risks. This document details a validated method for the extraction, cleanup, and analysis of 6-Nitrochrysene from airborne particulate matter.

Sampling

The collection of airborne particulate matter is the first critical step in the analysis of 6-Nitrochrysene. High-volume air samplers are typically employed to collect sufficient sample mass for trace-level analysis.

Protocol: High-Volume Air Sampling

-

Filter Preparation: Use pre-baked (e.g., 450°C for 6 hours) quartz fiber filters to minimize organic contamination.

-

Sampler Setup: Place the quartz fiber filter in a high-volume air sampler.

-

Sample Collection: Operate the sampler for a 24-hour period at a high flow rate (e.g., 0.9 m³/min) to collect a sufficient amount of particulate matter.[1]

-

Sample Handling: After sampling, carefully remove the filter, fold it with the particulate side inwards, wrap it in aluminum foil, and store it at -20°C until extraction to prevent degradation of the target analytes.

Sample Preparation

Effective sample preparation is crucial for isolating 6-Nitrochrysene from the complex matrix of airborne particulate matter and minimizing interferences during analysis. The following protocol describes a validated microwave-assisted extraction (MAE) method followed by solid-phase extraction (SPE) cleanup.

Microwave-Assisted Extraction (MAE)

MAE offers a significant reduction in extraction time and solvent consumption compared to traditional methods like Soxhlet extraction.

Protocol: Microwave-Assisted Extraction

-

Sample Fortification: Cut a portion of the sampled filter (e.g., half of a 47 mm filter) into small pieces and place them in a microwave extraction vessel. Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated 6-Nitrochrysene) to monitor method performance.

-

Solvent Addition: Add a suitable extraction solvent. A mixture of dichloromethane (DCM) and n-hexane is effective for nitro-PAHs.

-

Extraction Program: Place the vessel in a microwave extraction system and apply a program with controlled temperature and pressure to facilitate efficient extraction.

-

Concentration: After extraction, concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) Cleanup

SPE is employed to remove interfering compounds from the sample extract prior to instrumental analysis. A silica gel stationary phase is commonly used for the cleanup of nitro-PAH extracts.

Protocol: Silica Gel SPE Cleanup

-

Column Preparation: Use a glass column packed with activated silica gel (e.g., 5 g, activated at 150°C for 12 hours).[2]

-

Sample Loading: Load the concentrated extract onto the top of the silica gel column.

-

Fractionation:

-

Elute with n-hexane to remove less polar interfering compounds. Discard this fraction.

-

Elute the nitro-PAH fraction with a more polar solvent mixture, such as dichloromethane.[2]

-

-

Final Concentration: Evaporate the collected nitro-PAH fraction to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., toluene) for GC-MS/MS analysis.[1]

Instrumental Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for the trace-level quantification of 6-Nitrochrysene in complex air sample extracts.

Protocol: GC-MS/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Programmed Temperature Vaporization (PTV) or Splitless injection.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature program to ensure good chromatographic separation of 6-Nitrochrysene from isomers and other interfering compounds.

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Negative Chemical Ionization (NCI) or Electron Ionization (EI). NCI can provide enhanced sensitivity for some nitro-PAHs.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 6-Nitrochrysene and the internal standard for confident identification and quantification.

-

Quantitative Data

The performance of the analytical method should be validated by assessing key parameters such as extraction recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Method Performance Data for 6-Nitrochrysene Analysis

| Parameter | Typical Value | Reference |

| Extraction Recovery | > 95% | [3] |

| Repeatability (RSD%) | < 10% | |

| Instrumental LOD | 0.272 - 3.494 pg/m³ | |

| Instrumental LOQ | 0.977 - 13.345 pg/m³ |

Note: LOD and LOQ values are dependent on the specific instrumentation and sample volume.

For method validation, Standard Reference Materials (SRMs) containing certified concentrations of 6-Nitrochrysene are invaluable.

Table 2: Certified Value for 6-Nitrochrysene in NIST Standard Reference Material

| SRM | Matrix | Certified Mass Fraction (mg/kg) |

| 1649b | Urban Dust | 0.81 ± 0.13 |

Experimental Workflows

Visual representations of the experimental procedures can aid in understanding the overall process.

References

Application Note and Protocols for the Extraction of 6-Nitrochrysene from Soil and Sediment Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction